molecular formula C26H26N4O4S2 B2436173 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 524683-27-0

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide

Katalognummer: B2436173
CAS-Nummer: 524683-27-0
Molekulargewicht: 522.64
InChI-Schlüssel: UEDJXPRLUGFZBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C26H26N4O4S2 and its molecular weight is 522.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

1. Molecular Structure and Properties

  • Pietsch, Nieger, and Gütschow (2007) explored the molecular structure and properties of similar compounds to N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide. Their research revealed that these compounds form monoclinic crystal systems with interesting intermolecular interactions, such as C-H...O=C hydrogen bonds, providing insights into their stability and conformation (Pietsch et al., 2007).

2. Chemical Synthesis and Characterization

  • Ho and Suen (2013) investigated the synthesis of novel N-cycloalkanes and morpholine derivatives. This research is relevant for understanding the synthesis pathways and structural characterization of similar compounds like this compound (Ho & Suen, 2013).

3. Catalytic and Antibacterial Activity

  • Research by Jhaumeer-Laulloo, Bhowon, and Hosany (2004) focused on the synthesis and antibacterial properties of similar compounds. Their findings on the catalytic and antibacterial activities of such compounds can provide a basis for understanding the potential applications of this compound in biomedical research (Jhaumeer-Laulloo et al., 2004).

4. Anticonvulsant and Antipsychotic Potentials

  • Ohkubo et al. (1996) and Norman et al. (1996) conducted studies on compounds with structural similarities, revealing their potential anticonvulsant and antipsychotic activities. These studies suggest possible neurological applications for this compound (Ohkubo et al., 1996); (Norman et al., 1996).

5. Synthesis of Heterocyclic Derivatives

  • Zaki, Radwan, and El-Dean (2017) explored the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives, which could inform the synthesis and potential applications of this compound (Zaki et al., 2017).

6. Pharmaceutical Applications

  • Abdalha et al. (2011) researched the synthesis of new tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, which may have implications for the pharmaceutical synthesis of compounds like this compound (Abdalha et al., 2011).

7. Insecticidal Activity

  • Bakhite et al. (2014) investigated the synthesis and toxicity of pyridine derivatives as insecticides. The insecticidal properties of similar compounds may provide insights into the potential uses of this compound in pest control (Bakhite et al., 2014).

8. Glucose-6-Phosphatase Inhibition

  • Madsen et al. (2000) discovered potent glucose-6-phosphatase catalytic site inhibitors, providing a potential framework for the therapeutic application of this compound in metabolic disorders (Madsen et al., 2000).

Eigenschaften

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S2/c27-16-23-22-10-11-29(17-19-4-2-1-3-5-19)18-24(22)35-26(23)28-25(31)20-6-8-21(9-7-20)36(32,33)30-12-14-34-15-13-30/h1-9H,10-15,17-18H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEDJXPRLUGFZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.